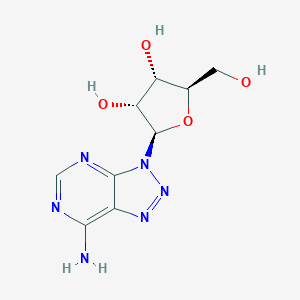

8-Azaadenosine

Overview

Description

8-Azaadenosine is an ADAR1 (adenosine deaminases acting on double-stranded RNA) inhibitor . It reduces A-to-I editing activity in a leukemia cell line, restores let-7, and inhibits leukemia stem cells self-renewal in vitro .

Physical And Chemical Properties Analysis

8-Azaadenosine has a molecular weight of 268.23 and a molecular formula of C9H12N6O4 . It is soluble to 100 mM in DMSO .Scientific Research Applications

Cancer Research

8-Azaadenosine has been studied in the context of cancer research. The RNA editing enzyme ADAR is an attractive therapeutic target for multiple cancers. Through its deaminase activity, ADAR edits adenosine to inosine in double-stranded RNAs . Two small molecules, 8-azaadenosine and 8-chloroadenosine, have been previously shown to inhibit ADAR or reduce its expression . However, it was found that neither molecule is a selective inhibitor of ADAR .

Toxicity Study

Both 8-azaadenosine and 8-chloroadenosine show similar toxicity to ADAR-dependent and -independent cancer cell lines . The toxicity of both small molecules is comparable between cell lines with either knockdown or overexpression of ADAR, and cells with unperturbed ADAR expression .

mRNA Stability

For use in therapeutics, mRNA must be translated with high efficiency to produce enough protein to elicit the desired response . 8-azaadenosine reduces the risk of deadenylation and degradation . Human α- and β-globin mRNAs contain regions in the 3’ UTR sequences that can be incorporated into the modified mRNA to increase stability .

Nucleoside Chemical Modifications

For the translated region, nucleoside chemical modifications, notably pseudouridine for uridine and 5-methyl-cytosine for cytosine, change the mRNA secondary structure to evade the innate immune response and increase translation efficiency .

ADAR Substrate Identification

8-azaadenosine as an inhibitor of ADAR was initially inspired by a study that incorporated 8-azaadenosine and other adenosine analogues into an ADAR substrate to identify modified substrates .

Mechanism of Action

- ADAR (Adenosine Deaminase Acting on RNA) : 8-Azaadenosine primarily targets ADAR, an RNA editing enzyme. ADAR edits adenosine to inosine within double-stranded RNAs (dsRNA). By doing so, it prevents the sensing of self dsRNAs by proteins involved in the type I interferon (IFN) response and translation control .

- Proliferation and Apoptosis : Loss of ADAR due to 8-Azaadenosine treatment reduces cancer cell proliferation and increases apoptosis. This occurs through activation of the type I IFN pathway and translational repression by PKR (protein kinase R) .

- Type I IFN Pathway Activation : Depletion of ADAR activates the type I IFN pathway via MAVS (mitochondrial antiviral signaling protein). This pathway plays a crucial role in antiviral defense and immune response .

- PKR-Mediated Translation Repression : PKR activation, triggered by ADAR loss, inhibits translation. Knockdown of PKR rescues the growth phenotype observed upon ADAR depletion .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Safety and Hazards

properties

IUPAC Name |

(2R,3R,4S,5R)-2-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6O4/c10-7-4-8(12-2-11-7)15(14-13-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H2,10,11,12)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUKGFJQZRGECT-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(N=N2)C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(N=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Azaadenosine | |

CAS RN |

10299-44-2 | |

| Record name | 8-Azaadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10299-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Azaadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010299442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro-](/img/structure/B80606.png)

![(1R,3R,5R,6S,7S,11S)-6-Hydroxy-3-methyl-8-methylidene-4,10,15-trioxatetracyclo[11.2.1.03,5.07,11]hexadec-13(16)-ene-9,14-dione](/img/structure/B80607.png)